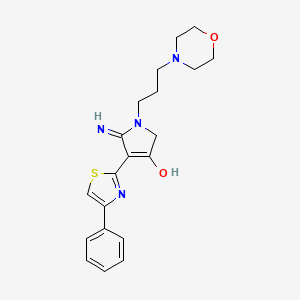![molecular formula C26H28N2O2S B11187884 N-{2-[1-(diethylamino)-3-phenylprop-2-yn-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11187884.png)
N-{2-[1-(diethylamino)-3-phenylprop-2-yn-1-yl]phenyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that contains a sulfonamide group. This compound is known for its stability at room temperature and pressure, and it is primarily used as an intermediate in organic synthesis and as a precursor for biologically active compounds .
Preparation Methods
The synthesis of N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of chloromethyl with p-toluenesulfonamide under appropriate reaction conditions . The specific synthetic routes and reaction conditions can be adjusted based on experimental needs. Industrial production methods often involve large-scale reactions with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells . This inhibition leads to cell cycle arrest and apoptosis, making the compound effective against bacterial infections and certain types of cancer .
Comparison with Similar Compounds
N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives such as:
N-[2-(chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of N-{2-[1-(DIETHYLAMINO)-3-PHENYLPROP-2-YN-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H28N2O2S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-[1-(diethylamino)-3-phenylprop-2-ynyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H28N2O2S/c1-4-28(5-2)26(20-17-22-11-7-6-8-12-22)24-13-9-10-14-25(24)27-31(29,30)23-18-15-21(3)16-19-23/h6-16,18-19,26-27H,4-5H2,1-3H3 |
InChI Key |
YBCOVPXPVIFYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C#CC1=CC=CC=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11187802.png)
![7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11187803.png)
![3'-Ethyl 4,5-dimethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B11187809.png)
![6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11187822.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11187829.png)
![methyl [(2E)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate](/img/structure/B11187836.png)

![1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11187844.png)
![3-(4-fluorophenyl)-7-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187849.png)
![N-(2,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11187856.png)
![3-(4-chlorophenyl)-7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187872.png)
![(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11187876.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187886.png)
![{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone](/img/structure/B11187892.png)
